molecular formula C6H3IS2 B15250179 Thieno(2,3-b)thiophene, 2-iodo- CAS No. 53020-10-3

Thieno(2,3-b)thiophene, 2-iodo-

Cat. No.: B15250179
CAS No.: 53020-10-3
M. Wt: 266.1 g/mol
InChI Key: GPQGEXOUWSBMMA-UHFFFAOYSA-N
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Description

Thieno[2,3-b]thiophene, 2-iodo- (CAS: 53020-10-3) is a halogenated derivative of the fused bicyclic aromatic system thieno[2,3-b]thiophene. Its molecular formula is C₆H₃IS₂, with a molecular weight of 266.122 g/mol and an IUPAC Standard InChIKey of GPQGEXOUWSBMMA-UHFFFAOYSA-N . The compound features a sulfur-containing fused thiophene-thiophene core substituted with an iodine atom at the 2-position. This structural motif confers unique electronic properties, making it valuable in organic electronics, medicinal chemistry, and materials science. Its synthesis often involves halogenation or cross-coupling reactions, as seen in related thienothiophene derivatives .

Properties

CAS No.

53020-10-3

Molecular Formula

C6H3IS2

Molecular Weight

266.1 g/mol

IUPAC Name

5-iodothieno[2,3-b]thiophene

InChI

InChI=1S/C6H3IS2/c7-5-3-4-1-2-8-6(4)9-5/h1-3H

InChI Key

GPQGEXOUWSBMMA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C=C(S2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno(2,3-b)thiophene, 2-iodo- typically involves the iodination of thieno(2,3-b)thiophene. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of thieno(2,3-b)thiophene, 2-iodo- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Thieno(2,3-b)thiophene, 2-iodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thieno(2,3-b)thiophene derivatives, which can be further utilized in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism by which thieno(2,3-b)thiophene, 2-iodo- exerts its effects depends on its specific application. In organic electronics, its conjugated structure allows for efficient charge transport and light absorption. In biological systems, it may interact with cellular targets through its aromatic and heterocyclic structure, potentially affecting enzyme activity or cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Heteroatom Variants
Compound Name Molecular Formula Substituent Position Key Features Reference
Thieno[2,3-b]thiophene, 3-iodo- C₆H₃IS₂ 3-Iodo Positional isomer; iodine substitution alters electronic distribution and reactivity .
Thieno[3,2-b]thiophene C₆H₄S₂ None Structural isomer with reversed ring fusion; higher electron mobility in polymers .
Selenopheno[2,3-b]thiophene C₆H₄SSe Selenium substitution Enhanced conjugation and charge transfer due to selenium's polarizability .
Thieno[2,3-b]pyridine C₇H₅NS Pyridine substitution Nitrogen atom introduces basicity and metal-coordination potential .

Key Insights :

  • Iodo Substitution Position : The 2-iodo derivative exhibits distinct reactivity in cross-coupling reactions compared to the 3-iodo isomer, influencing its utility in synthesizing optoelectronic materials .
  • Ring Fusion Orientation: Thieno[3,2-b]thiophene derivatives demonstrate superior charge-carrier mobility in organic semiconductors compared to [2,3-b] isomers due to planarized π-conjugation .
  • Heteroatom Effects: Selenium substitution (as in selenopheno[2,3-b]thiophene) enhances optical absorption and charge-transfer efficiency, while pyridine substitution introduces nitrogen-mediated reactivity .

Key Insights :

  • Reactivity: Iodo derivatives are more reactive than bromo analogs in Sonogashira or Suzuki couplings, enabling diverse functionalization .
  • Optoelectronic Performance: Thieno[2,3-b]thiophene, 2-iodo- shows promise in fullerene-based triads for light-harvesting applications, whereas brominated analogs are preferred for polymer semiconductors .

Key Insights :

  • Nitrogen vs. Halogen: Nitrogen-containing derivatives (e.g., pyrazole or pyridazine) exhibit pronounced bioactivity due to hydrogen-bonding capabilities, whereas iodo derivatives are primarily explored in materials science .

Biological Activity

Thieno(2,3-b)thiophene derivatives, including 2-iodo-thieno(2,3-b)thiophene, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on various studies that highlight its potential therapeutic applications.

Overview of Thieno(2,3-b)thiophene

Thieno(2,3-b)thiophenes are heterocyclic compounds characterized by a fused thiophene structure. They exhibit a range of biological activities such as antimicrobial , anti-inflammatory , antitumor , and antiviral properties. The introduction of halogen substituents like iodine can enhance these properties by altering the electronic characteristics and reactivity of the compound.

Synthesis and Characterization

The synthesis of thieno(2,3-b)thiophene derivatives typically involves multi-step organic reactions. For instance, the synthesis of 2-iodo-thieno(2,3-b)thiophene can be achieved through halogenation reactions of the parent thieno compound. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Recent studies have demonstrated that thieno(2,3-b)thiophene derivatives possess significant antimicrobial properties. For example, a series of synthesized derivatives showed potent activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for some derivatives were found to be in the low micromolar range, indicating strong antibacterial effects .

Antitumor Properties

Thieno(2,3-b)thiophenes have also been evaluated for their antitumor activity. In vitro studies against prostate cancer cell lines (PC-3) revealed that certain derivatives exhibited IC50 values as low as 1.3 μM, demonstrating potent cytotoxic effects . The mechanisms underlying these effects include induction of apoptosis and inhibition of specific cancer-related enzymes such as β-glucuronidase.

Inhibition of Enzymatic Activity

Several studies have reported that thieno(2,3-b)thiophene compounds act as inhibitors of key enzymes involved in metabolic pathways. For instance, compounds have shown significant inhibition against α-glucosidase and β-glucuronidase with IC50 values indicating higher potency than standard inhibitors . This suggests potential applications in managing conditions like diabetes and cancer.

Case Studies

  • Antimicrobial Efficacy : A study synthesized various thieno(2,3-b)thiophene derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substitutions had enhanced activity compared to their non-halogenated counterparts .
  • Anticancer Activity : Another research focused on the anticancer potential of 2-iodo-thieno(2,3-b)thiophene derivatives against PC-3 cells. The study found that specific derivatives not only inhibited cell proliferation but also induced apoptosis through activation of caspases .

Data Summary

Biological ActivityCompoundIC50 Value (μM)Reference
AntimicrobialThieno(2,3-b)Thiophene Derivative A10
Antitumor2-Iodo-Thieno(2,3-b)Thiophene B1.3
α-Glucosidase InhibitionThieno(2,3-b)Thiophene C22
β-Glucuronidase InhibitionThieno(2,3-b)Thiophene D0.003

Q & A

Q. What are the optimal synthetic routes for 2-iodo-thieno[2,3-b]thiophene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of thieno[2,3-b]thiophene derivatives often involves iodine-promoted cyclization or halogenation reactions. For example, iodine-mediated cyclization of o-bis(methylthio)stilbene precursors is a key method for constructing the thienothiophene core . Solvent selection (e.g., dichloromethane or acetonitrile) and temperature control (typically 60–100°C) are critical for optimizing yield and purity. Post-synthetic iodination can be achieved via electrophilic substitution using iodine monochloride (ICl) in acetic acid, with yields dependent on stoichiometry and reaction time. Purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization by 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) are recommended .

Q. How can the structural and electronic properties of 2-iodo-thieno[2,3-b]thiophene be characterized?

Methodological Answer: X-ray crystallography is the gold standard for resolving the planar, fused-ring structure and iodine substitution pattern . Computational methods (DFT, Gaussian 09) can predict HOMO/LUMO levels and charge distribution, validated experimentally by cyclic voltammetry (CV) to determine redox potentials . UV-Vis spectroscopy (e.g., λmax in chloroform) and photoluminescence studies reveal optical bandgaps, while FT-IR confirms functional groups (e.g., C-I stretching at ~500 cm<sup>-1</sup>) .

Q. What role does the thieno[2,3-b]thiophene core play in material science applications?

Methodological Answer: The planar, π-conjugated structure enables intermolecular S···S interactions, enhancing charge-carrier mobility in organic semiconductors. For example, dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) derivatives exhibit hole mobilities >5 cm²/V·s in organic field-effect transistors (OFETs) . The iodine substituent can act as a heavy atom for triplet-state tuning in optoelectronic devices. Fabrication protocols involve vacuum deposition on SiO2/Si substrates with gold electrodes, followed by mobility measurements using transfer line method (TLM) .

Advanced Research Questions

Q. How do structural modifications (e.g., iodine substitution) influence the electronic properties of thieno[2,3-b]thiophene derivatives?

Methodological Answer: Iodine introduces electron-withdrawing effects, lowering LUMO levels by ~0.3 eV compared to hydrogen-substituted analogs, as shown by DFT calculations . This enhances electron affinity, making the compound suitable for n-type semiconductors. Comparative studies of thieno[2,3-b]thiophene isomers (e.g., thieno[3,2-b]thiophene) reveal that iodine substitution at the 2-position disrupts planarity less than bulkier groups, preserving conjugation . Electrochemical grafting experiments (e.g., electropolymerization) can further tailor conductivity .

Q. How can researchers resolve contradictions in reported reactivity data for thieno[2,3-b]thiophene derivatives?

Methodological Answer: Discrepancies in reaction yields (e.g., iodination vs. bromination) may arise from solvent polarity or competing side reactions. For instance, acetonitrile improves iodination efficiency by stabilizing transition states, while dichloromethane favors bromination . Systematic kinetic studies (e.g., in situ FT-IR monitoring) and quantum mechanical calculations (e.g., transition state modeling) can identify rate-limiting steps. Validation via independent synthetic routes (e.g., Suzuki coupling for aryl-functionalized derivatives) is advised .

Q. What computational strategies are effective in predicting the biological activity of 2-iodo-thieno[2,3-b]thiophene derivatives?

Methodological Answer: PASS (Prediction of Activity Spectra for Substances) software can forecast antimicrobial or anticancer activity based on structural motifs, such as the thienothiophene core . Molecular docking (AutoDock Vina) against targets like IκB kinase (IKK) or bacterial gyrase identifies binding affinities, guided by pharmacophore models . In vitro validation involves MIC assays (e.g., against S. aureus or E. coli) and cytotoxicity screening (MTT assay on HeLa cells) .

Methodological Considerations

  • Data Reproducibility : Ensure reaction conditions (e.g., anhydrous solvents, inert atmosphere) are meticulously replicated, as trace moisture can deactivate iodine reagents .
  • Analytical Cross-Validation : Combine XRD, NMR, and HRMS to confirm purity, as iodine’s heavy atom effect may complicate mass spectrometry .
  • Safety Protocols : Handle iodine derivatives in fume hoods due to potential thyroid toxicity; use PPE and monitor waste disposal .

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